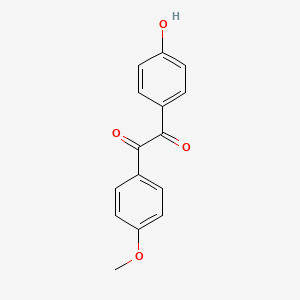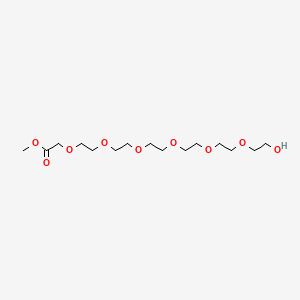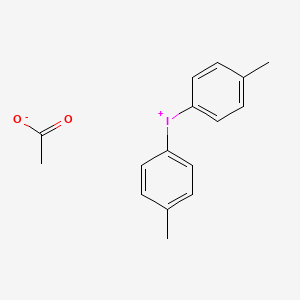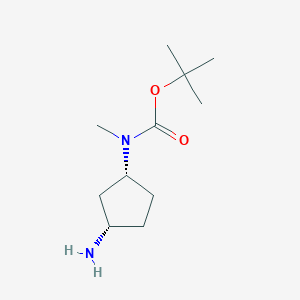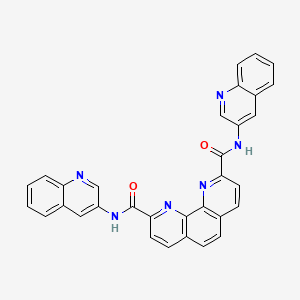
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound known for its unique chemical properties and applications. It is derived from 1,10-phenanthroline, a heterocyclic organic compound, and is modified with carboxamide and quinolinyl groups. This compound is of significant interest in various fields, including chemistry, biology, and industrial applications, due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- typically involves multiple steps. One common method starts with the reaction of 1,10-phenanthroline with phthalic anhydride to form 1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 3-quinolinylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper(II) sulfate or iron(III) chloride in aqueous or organic solvents.
Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products are metal-ligand complexes, which have various applications in catalysis and sensing.
Substituted Derivatives: Products from substitution reactions include various functionalized derivatives with potential biological activity.
Scientific Research Applications
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- has a wide range of scientific research applications:
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. This binding can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, or inhibit enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its ability to form complexes with metal ions.
2,2’-Bipyridine: Another bidentate ligand with similar complexation properties.
Ethylenediamine: A simpler chelating agent with two nitrogen donor atoms.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is unique due to its combination of carboxamide and quinolinyl groups, which enhance its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high specificity, such as metal ion separation and sensing .
Properties
CAS No. |
929895-49-8 |
|---|---|
Molecular Formula |
C32H20N6O2 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-N,9-N-di(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C32H20N6O2/c39-31(35-23-15-21-5-1-3-7-25(21)33-17-23)27-13-11-19-9-10-20-12-14-28(38-30(20)29(19)37-27)32(40)36-24-16-22-6-2-4-8-26(22)34-18-24/h1-18H,(H,35,39)(H,36,40) |
InChI Key |
DBUNRIODTZOIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7N=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)

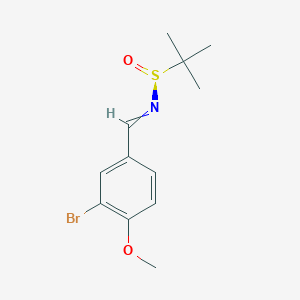
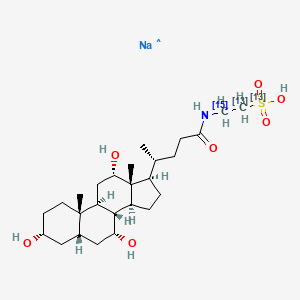
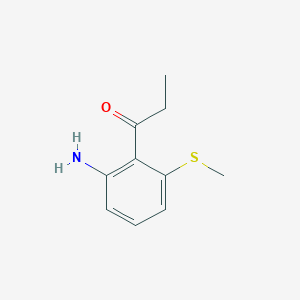

![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)

![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)

